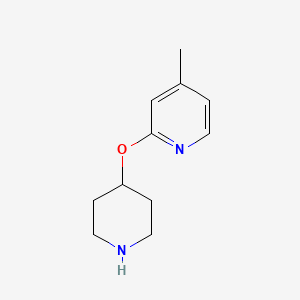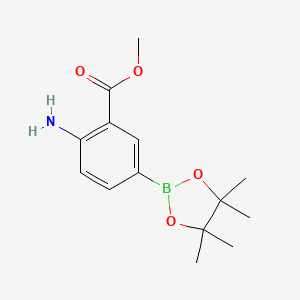
(1,1-二氟-2-甲基丙基)苯
描述
“(1,1-Difluoro-2-methylpropyl)benzene” is a chemical compound with the CAS Number: 1204295-83-9. It has a molecular weight of 170.2 and its IUPAC name is (1,1-difluoro-2-methylpropyl)benzene .
Molecular Structure Analysis
The molecular formula of “(1,1-Difluoro-2-methylpropyl)benzene” is C10H12F2 . The InChI Code is 1S/C10H12F2/c1-8(2)10(11,12)9-6-4-3-5-7-9/h3-8H,1-2H3 and the InChI key is XHAXAZJHPZEWPF-UHFFFAOYSA-N .科学研究应用
合成和材料应用
全氟1,4-苯醌的合成:对聚氟苯衍生物进行阳极氧化,包括类似于(1,1-二氟-2-甲基丙基)苯的化合物,有助于形成聚氟1,4-苯醌。这些化合物在制药、电子材料、光学材料和表面活性剂方面具有潜在应用(Nishiguchi et al., 2008)。
二氟配合物的形成:研究二氟配合物,如从(1,1-二氟-2-甲基丙基)苯衍生物形成的配合物,有助于理解化学中的键合机制和分子结构,这对材料科学和催化具有影响(Grushin & Marshall, 2009)。
晶体结构分析:研究与(1,1-二氟-2-甲基丙基)苯类似结构的化合物,如1-[3-({[双(2-甲基丙基)氨基甲硫酰]氨基}羰基)苯甲酰]-3,3-双(2-甲基丙基)硫脲,有助于理解晶体学和分子排列,这对材料科学和药物开发至关重要(Selvakumaran et al., 2013)。
聚合物化学:合成高度氟化单体,如源自(1,1-二氟-2-甲基丙基)苯的单体,可导致新聚合物的开发,具有低介电性能和高热稳定性。这些聚合物在电子学和材料科学方面具有潜在应用(Fitch et al., 2003)。
光物理性质
氟取代效应研究:研究氟取代对光物理性质的影响,如氟化苯衍生物的情况,可以导致新荧光材料的开发,具有在成像和显示技术中的潜在应用(Krebs & Spanggaard, 2002)。
绿色荧光团的开发:开发基于苯的绿色荧光团,具有高荧光发射和光稳定性,如在与(1,1-二氟-2-甲基丙基)苯结构相关的化合物研究中所见,对生物成像和光子应用具有重要意义(Beppu et al., 2015)。
环境和安全研究
- 遗传毒性评估:评估与(1,1-二氟-2-甲基丙基)苯结构相关的化学品的遗传毒性,如苯衍生物,对于理解这些化合物的环境和健康影响至关重要(Chen et al., 2008)。
安全和危害
属性
IUPAC Name |
(1,1-difluoro-2-methylpropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2/c1-8(2)10(11,12)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAXAZJHPZEWPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1-Difluoro-2-methylpropyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



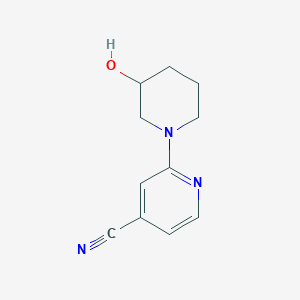
![4-Nitro-5-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]phenylamine](/img/structure/B1418750.png)


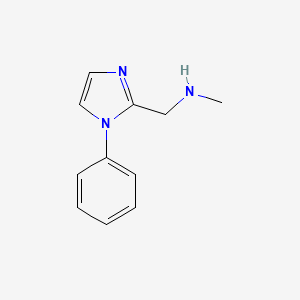
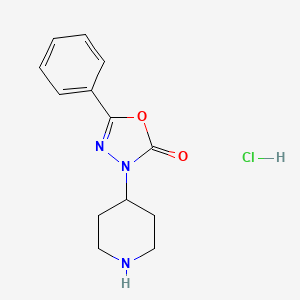
![[2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine](/img/structure/B1418758.png)
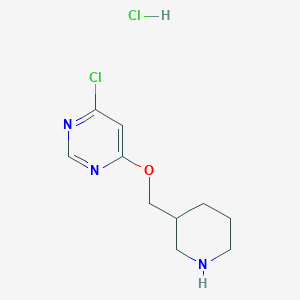
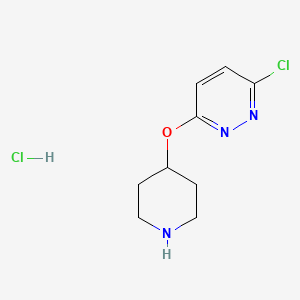
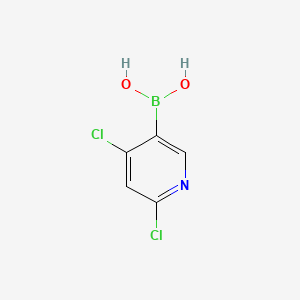
![{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B1418766.png)
